molecular formula C17H34NNaO4S B099626 Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate CAS No. 18469-44-8

Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate

Cat. No.: B099626
CAS No.: 18469-44-8
M. Wt: 371.5 g/mol
InChI Key: HJXBXTZDPSSEST-UHFFFAOYSA-M
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Description

Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate is a chemical compound with the molecular formula C27H51NaO3. It is also known by other names such as this compound and sodium methyl myristoyl taurate . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt typically involves the reaction of myristic acid with methylamine to form N-methylmyristamide. This intermediate is then reacted with ethanesulfonic acid under specific conditions to yield the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to maintain consistency and quality. The final product is then purified through various techniques such as crystallization and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt involves its interaction with various molecular targets and pathways. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, the compound can form micelles and other structures that enhance the solubility and delivery of hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt include:

Uniqueness

What sets ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt apart from similar compounds is its specific molecular structure, which imparts unique properties such as enhanced solubility and stability in aqueous solutions. These properties make it particularly useful in applications requiring high-performance surfactants and emulsifiers .

Properties

IUPAC Name

sodium;2-[methyl(tetradecanoyl)amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO4S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(19)18(2)15-16-23(20,21)22;/h3-16H2,1-2H3,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXBXTZDPSSEST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066380
Record name Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18469-44-8
Record name Ethanesulfonic acid, 2-(methyl(1-oxotetradecyl)amino)-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018469448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-[methyl(1-oxotetradecyl)amino]ethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM METHYL MYRISTOYL TAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y0S5S9411
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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